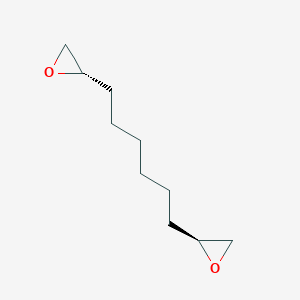
1,6-Di((S)-oxiran-2-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di((S)-oxiran-2-yl)hexane is an organic compound that features two oxirane (epoxide) rings attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di((S)-oxiran-2-yl)hexane can be synthesized through the epoxidation of 1,6-hexadiene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the oxirane rings. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Di((S)-oxiran-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 1,6-hexanediol.
Substitution: Formation of various functionalized hexane derivatives.
Scientific Research Applications
1,6-Di((S)-oxiran-2-yl)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.
Mechanism of Action
The mechanism of action of 1,6-Di((S)-oxiran-2-yl)hexane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane backbone.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: Similar backbone but lacks the oxirane rings, making it less reactive in certain chemical reactions.
1,6-Diisocyanatohexane: Contains isocyanate groups instead of oxirane rings, used in the production of polyurethanes.
1,6-Diaminohexane: Features amine groups, commonly used in the synthesis of nylon and other polyamides.
Uniqueness
1,6-Di((S)-oxiran-2-yl)hexane is unique due to the presence of two oxirane rings, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in applications requiring cross-linking and functionalization.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-2-[6-[(2S)-oxiran-2-yl]hexyl]oxirane |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m0/s1 |
InChI Key |
CFHWRTNORXTUDE-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H](O1)CCCCCC[C@H]2CO2 |
Canonical SMILES |
C1C(O1)CCCCCCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
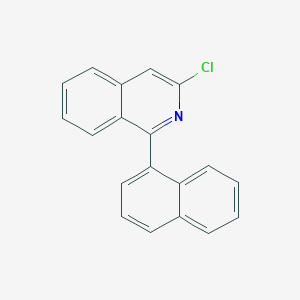

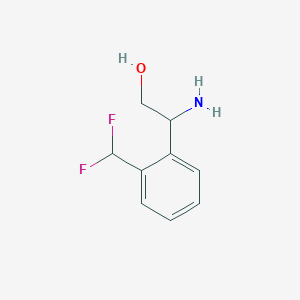
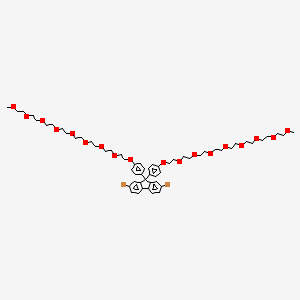

![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)



![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
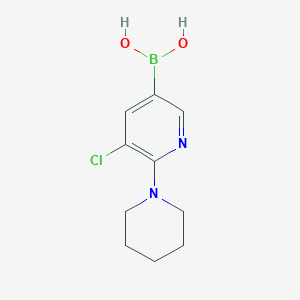
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
